molecular formula C13H16O3 B023310 Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate CAS No. 196597-66-7

Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propanoate

Cat. No. B023310
M. Wt: 220.26 g/mol
InChI Key: FBGXCVKXTGMFFA-UHFFFAOYSA-N
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Patent
US06348485B1

Procedure details

To a solution of ethyl (E)-3-(2,3-dihydrobenzofuran-5-yl)-2-propenoate (160.0 g, 733 mmols) in acetic acid (960 mL) was added 5% palladium on activated carbon (32.0 g, 50% hydrous). The mixture was stirred at 50° C. for 3.5 hours under hydrogen atmosphere (ambient pressure). The catalyst was filtered off and the filtrate containing 156.7 g (yield: 97%) of the title compound was obtained which was provided to the next step.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
960 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8](/[CH:10]=[CH:11]/[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1>C(O)(=O)C.[Pd]>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:9][C:4]=2[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
O1CCC2=C1C=CC(=C2)/C=C/C(=O)OCC
Name
Quantity
960 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
32 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 50° C. for 3.5 hours under hydrogen atmosphere (ambient pressure)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
O1CCC2=C1C=CC(=C2)CCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 156.7 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.